N,N-Dimethyl-l-leucine

Description

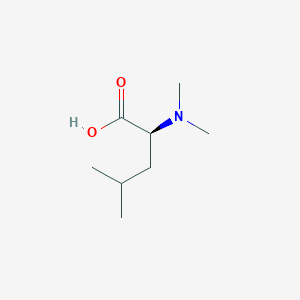

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYRJBAUQHHIH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470130 | |

| Record name | N,N-Dimethyl-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-37-4 | |

| Record name | N,N-Dimethyl-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(dimethylamino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Derivatization of N,n Dimethyl L Leucine

Chemical Synthesis Pathways for N,N-Dimethyl-L-Leucine and its Stereoisomers

The synthesis of this compound and its derivatives is accomplished through various chemical pathways, each tailored to achieve specific outcomes, from straightforward dimethylation to the creation of complex, reactive tags for biomedical research.

Reductive Amination Strategies for N,N-Dimethylation

A primary and efficient method for the N,N-dimethylation of L-leucine is reductive amination. This one-pot reaction typically involves treating the primary amine of L-leucine with an excess of formaldehyde (B43269) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation. nih.govnih.gov The reaction proceeds via the formation of a Schiff base (an imine) between the leucine's amino group and formaldehyde, which is then immediately reduced by the cyanoborohydride to a monomethylated intermediate. This process repeats to yield the tertiary amine, this compound. The use of isotopically labeled formaldehyde (such as CD₂O) or reducing agents (like NaBD₃CN) can be employed to introduce stable isotopes. nih.gov

The reaction is typically performed in an aqueous or alcoholic solvent system and is often monitored by thin-layer chromatography (TLC) with ninhydrin (B49086) staining to confirm the consumption of the primary amine. nih.gov Yields for this dimethylation process are generally high, often ranging from 85–90% after purification. nih.gov

Table 1: Reagents for Reductive Amination of L-Leucine

| Reagent | Role | Isotopic Labeling Potential |

|---|---|---|

| L-Leucine | Starting Material | Can be pre-labeled with ¹³C or ¹⁵N |

| Formaldehyde (CH₂O) | Methyl group source | Deuterated formaldehyde (CD₂O) for ²H labeling |

Multi-Step Synthetic Approaches for Specific this compound Derivatives

The synthesis of specific derivatives of this compound, particularly for applications like isobaric mass tagging in proteomics, requires multi-step approaches. nih.govacs.org A common strategy involves the initial synthesis of this compound via reductive amination as described above. The resulting dimethylated amino acid is then activated to create an amine-reactive group, allowing it to be conjugated to peptides. nih.govcuni.cz

One such activation involves converting the carboxylic acid moiety of this compound into a more reactive species, such as a triazine ester. nih.govnih.gov This is often achieved using a condensation reagent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of a base like N-methylmorpholine (NMM). nih.gov This multi-step process first creates the core N,N-dimethylated leucine (B10760876) structure and then appends a functional group that can readily react with the N-terminus or lysine (B10760008) side chains of peptides. nih.govacs.org

Enantioselective Synthesis and Chiral Resolution Techniques for L-Stereoisomer Purity

Maintaining the stereochemical integrity of the L-enantiomer is critical. While starting with enantiomerically pure L-leucine is the most direct approach, methods for enantioselective synthesis and chiral resolution are foundational to ensuring the purity of the final product.

Enantioselective synthesis can be achieved using enzymatic methods. For instance, the stereogenic center at the alpha-carbon can be established with high stereocontrol through a one-pot, two-enzyme catalyzed procedure involving the reductive amination of a 2-keto ester precursor. rsc.org Leucine dehydrogenase (LeuDH) is a key enzyme in this process, catalyzing the asymmetric reductive amination of α-keto acids to the corresponding L-amino acids. researchgate.netmdpi.com

Chiral resolution is another vital technique, used to separate a racemic mixture of DL-leucine. A prevalent method is diastereomeric salt formation. rsc.org This involves reacting the racemic leucine with a chiral resolving agent, such as a derivative of tartaric acid like (+)-di-1,4-toluoyl-D-tartaric acid (D-DTTA). rsc.org The two resulting diastereomeric salts (e.g., L-Leu:D-DTTA and D-Leu:D-DTTA) exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.orgresearchgate.net After separation, the desired L-leucine enantiomer can be recovered by treating the salt with acid. This ensures that the starting material for N,N-dimethylation is of high enantiomeric purity.

Development of Amine-Reactive this compound Tags

The development of amine-reactive this compound tags has been a significant advancement for quantitative proteomics. nih.govacs.org These tags, often referred to as DiLeu (Dimethyl Leucine) tags, are designed with three key components: a reporter group, a balance group, and an amine-reactive group. nih.govcuni.cz The N,N-dimethylated leucine itself forms the basis for the reporter and balance groups. acs.org

To make the tag amine-reactive, the carboxylic acid of this compound is activated. While N-hydroxysuccinimide (NHS) ester activation is a common strategy for many compounds, it has proven less effective for the polar this compound. nih.gov A more successful approach utilizes DMTMM with NMM in a solvent like dimethylformamide (DMF). nih.gov This reaction efficiently creates an activated triazine ester that readily couples to the primary amines of peptides (N-terminus and lysine side chains) without needing purification before use. nih.govacs.org This streamlined activation process makes the DiLeu tags accessible and practical for widespread use. nih.gov

Isotopic Labeling Strategies for this compound

Isotopically labeled this compound is central to its application as a mass tagging reagent for quantitative mass spectrometry.

Incorporation of Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) for Mass Tagging

Stable isotopes can be incorporated into the this compound structure at various positions to create a set of isobaric or mass-difference tags. nih.govnih.gov This allows for the simultaneous analysis of multiple samples.

Methods of Isotope Incorporation:

Deuterium (B1214612) (²H): Heavy hydrogen can be introduced by using deuterated formaldehyde (CD₂O) and/or sodium cyanoborodeuteride (NaBD₃CN) during the reductive amination step. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These heavy isotopes are typically incorporated by starting the synthesis with commercially available, pre-labeled L-leucine (e.g., L-leucine-1-¹³C,¹⁵N). nih.govrsc.org

Oxygen-18 (¹⁸O): This isotope can be incorporated into the carboxylic acid group of leucine prior to dimethylation. This is achieved by an acid-catalyzed oxygen exchange reaction, where leucine is stirred in ¹⁸O-labeled water (H₂¹⁸O) at an acidic pH. nih.govacs.org

By combining different isotopically labeled starting materials and reagents, a set of this compound tags can be synthesized. nih.govphoenixpeptide.com For example, in the development of 4-plex DiLeu reagents, different combinations of normal and heavy leucine, formaldehyde, and ¹⁸O-water are used to create four distinct but isobaric tags that produce unique reporter ions upon fragmentation in a mass spectrometer. nih.govnih.gov

Table 2: Examples of Isotopic Labeling Schemes for DiLeu Tags

| Tag | Leucine Starting Material | Dimethylation Reagents | Pre-dimethylation Step |

|---|---|---|---|

| 115 | L-Leucine | CH₂O, NaBH₃CN | ¹⁸O exchange in H₂¹⁸O |

| 116 | L-Leucine-¹³C,¹⁵N | CH₂O, NaBH₃CN | ¹⁸O exchange in H₂¹⁸O |

| 117 | L-Leucine | CD₂O, NaBH₃CN | None |

This strategic incorporation of stable isotopes is fundamental to the utility of this compound in modern quantitative proteomics. nih.gov

Synthesis of Isobaric Tandem Mass Tags (DiLeu)

Isobaric tandem mass tags are chemical labels that are identical in mass and chemical properties, allowing for the simultaneous identification and quantification of proteins in multiple samples. This compound serves as the core component for a cost-effective set of isobaric tags known as DiLeu (N,N-dimethyl leucine). These tags are attractive alternatives to commercially available reagents like iTRAQ and TMT due to their straightforward synthesis and high yields. nih.govnih.gov

The general structure of a DiLeu tag consists of a reporter group (derived from this compound), a balance group, and an amine-reactive group that allows for the labeling of peptides at the N-terminus and the ε-amino group of lysine residues. nih.govacs.org Upon fragmentation in a mass spectrometer, the reporter group is released, and its intensity corresponds to the relative abundance of the peptide in the original sample.

The synthesis of DiLeu tags is a relatively simple process. The core this compound is prepared by the reductive N,N-dimethylation of L-leucine or its stable isotope-labeled analogues. nih.gov This reaction typically involves the use of formaldehyde (or its deuterated form) and a reducing agent such as sodium cyanoborohydride. nih.gov The yields for this dimethylation step are generally high, in the range of 85-90%. nih.gov

The synthesis has been extended to create 8-plex and even 21-plex DiLeu reagents, allowing for higher throughput in quantitative proteomics studies. nih.govnih.gov The 8-plex DiLeu synthesis involves coupling isotopic variants of dimethylated leucine to an alanine (B10760859) balance group. nih.gov The 21-plex set includes new reporter variants synthesized via a stepwise N-monomethylation strategy. acs.org

Table 1: Synthesis Steps for 4-plex DiLeu Isobaric Tags

| Tag Reporter Ion (m/z) | Key Synthesis Steps | Isotopic Reagents |

| 115.1 | 18O exchange followed by reductive N,N-dimethylation | L-leucine, H218O, Formaldehyde, Sodium cyanoborohydride |

| 116.1 | 18O exchange followed by reductive N,N-dimethylation | Isotopic L-leucine, H218O, Formaldehyde, Sodium cyanoborohydride |

| 117.1 | Reductive N,N-dimethylation | L-leucine, Formaldehyde, Sodium cyanoborohydride |

| 118.1 | Reductive N,N-dimethylation | Isotopic L-leucine, Formaldehyde, Sodium cyanoborohydride |

Creation of Mass Defect-Based this compound (mdDiLeu) Reagents

Building upon the DiLeu concept, mass defect-based this compound (mdDiLeu) reagents have been developed for high-resolution mass spectrometry-based quantification. nih.gov Instead of having reporter ions separated by nominal masses, mdDiLeu tags are designed with very small mass differences (in the millidalton range) that arise from the subtle variations in the nuclear binding energies of different stable isotopes. nih.govnih.gov This allows for a higher degree of multiplexing without increasing the structural complexity of the tag. acs.org

The synthesis of mdDiLeu reagents follows a similar initial pathway to the isobaric DiLeu tags, involving the reductive N,N-dimethylation of isotopically labeled leucine. nih.gov However, the key to creating the mass defect lies in the specific combination of stable isotopes such as 13C, 15N, 2H, and 18O. nih.gov For example, a duplex set of mdDiLeu reagents can be synthesized with a mass difference of just 20.5 mDa. nih.govnih.gov

The synthesis of the "light" and "heavy" versions of the mdDiLeu tags involves carefully chosen isotopic starting materials. For instance, the light label might be synthesized from L-leucine-1-13C,15N with an initial 18O exchange step, followed by dimethylation with standard formaldehyde and sodium cyanoborohydride. nih.gov The heavy label could be synthesized from standard L-leucine but using deuterated formaldehyde (CD2O) and sodium cyanoborodeuteride (NaBD3CN) in D2O. nih.gov

These mdDiLeu reagents have been successfully synthesized in 2-plex, 4-plex, and 5-plex versions, enabling highly accurate MS1-level quantification in proteomics and metabolomics studies. nih.govnih.gov

Table 2: Example Isotopic Reagents for a Duplex mdDiLeu Set

| mdDiLeu Label | Leucine Starting Material | Dimethylation Reagents |

| Light | L-leucine-1-13C,15N (with 18O exchange) | Formaldehyde (CH2O), Sodium cyanoborohydride (NaBH3CN) in H2O |

| Heavy | L-leucine | Deuterated formaldehyde (CD2O), Sodium cyanoborodeuteride (NaBD3CN) in D2O |

Chemoenzymatic and Biocatalytic Approaches to N-Functionalized Leucine Analogs

While chemical synthesis provides robust methods for producing this compound, chemoenzymatic and biocatalytic approaches offer the potential for highly selective and environmentally friendly alternatives for creating N-functionalized leucine analogs.

Enzymatic N-Methylation Pathways (Hypothetical or Related)

The direct enzymatic N,N-dimethylation of L-leucine is not a well-documented pathway in primary metabolism. However, the existence of N-methyltransferases (NMTs) that act on amino acids suggests the hypothetical possibility of such a biocatalytic route. NMTs are a class of enzymes that transfer a methyl group from a donor, typically S-adenosylmethionine (SAM), to an acceptor molecule.

While specific NMTs for the exhaustive methylation of the alpha-amino group of leucine have not been characterized, related enzymes that N-methylate other amino acids or the N-terminus of proteins are known. For example, protein N-terminal methyltransferases (NTMTs) catalyze the transfer of a methyl group from SAM to the α-amino group at the N-terminus of proteins. nih.govnih.gov Furthermore, enzymes like glycine (B1666218) N-methyltransferase (GNMT) catalyze the methylation of glycine. researchgate.net

A hypothetical enzymatic pathway for the synthesis of this compound could involve one or more NMTs with specificity for leucine. It is plausible that a single enzyme could catalyze both methylation steps, or that two distinct enzymes would be required for mono- and di-methylation. The engineering of known NMTs to accept L-leucine as a substrate could be a viable strategy to develop such a biocatalytic process. Recent research has shown the potential to engineer peptide α-N-methyltransferases to act on non-proteinogenic amino acids, indicating that the substrate scope of these enzymes can be expanded. nih.gov

Stereoselective Enzymatic Modifications of N-Substituted Amino Acids (e.g., N-succinyl-L-leucine)

Enzymes can be used for the highly stereoselective modification of N-substituted leucine derivatives, providing valuable chiral building blocks for synthesis. A notable example is the stereoselective β-hydroxylation of N-succinyl-L-leucine.

The enzyme SadA, an Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria AMMD, has been shown to catalyze the hydroxylation of N-succinyl-L-leucine at the β-position. researchgate.netplos.org This reaction is highly stereoselective, producing N-succinyl-L-threo-β-hydroxyleucine with greater than 99% diastereoselectivity. researchgate.net This enzymatic transformation provides a route to optically pure β-hydroxy-α-amino acids, which are important components of some bioactive peptides. researchgate.net

In addition to hydroxylation, other enzymes can act on N-succinylated amino acids. For instance, N-succinylamino acid racemases (NSARs) can catalyze the racemization of N-succinylated amino acids, which can be a key step in dynamic kinetic resolution processes for the production of enantiomerically pure L- or D-amino acids. acs.orgnih.govnih.gov Following such enzymatic modifications, the N-succinyl group can be removed, often by acid hydrolysis, to yield the desired modified L-leucine analog.

Table 3: Enzymatic Modification of N-Succinyl-L-Leucine

| Enzyme | Enzyme Class | Substrate | Product | Stereoselectivity |

| SadA | Fe(II)/α-ketoglutarate-dependent dioxygenase | N-succinyl-L-leucine | N-succinyl-L-threo-β-hydroxyleucine | >99% de |

| NSAR (hypothetical for leucine) | N-succinylamino acid racemase | N-succinyl-L-leucine | N-succinyl-D,L-leucine | Racemization |

Advanced Analytical Applications of N,n Dimethyl L Leucine Derivatives

Mass Spectrometry (MS)-Based Quantitative Proteomics and Peptidomics

Isobaric labeling, a key technique in quantitative proteomics, allows for the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variation. annualreviews.org N,N-Dimethyl-L-leucine forms the basis of a cost-effective and versatile set of isobaric tags known as DiLeu. acs.orgnih.gov

Principles and Optimization of Isobaric this compound Tagging (DiLeu)

The DiLeu isobaric labeling reagent, like other tags in its class, is composed of three key functional groups: an amine-reactive group, a reporter group, and a balance group. acs.orgnih.govnih.govnih.gov The amine-reactive triazine ester group selectively and efficiently modifies the N-termini and lysine (B10760008) side chains of peptides. acs.orgnih.gov The core principle of isobaric tagging is that each tag within a set has the same nominal mass. This is achieved by distributing stable isotopes (such as 13C, 15N, and 2H) between the reporter and balance groups in a unique arrangement for each specific tag. acs.orgnih.govnih.gov

Consequently, peptides labeled with different DiLeu tags from a multiplex set are indistinguishable in the initial mass spectrometry (MS1) scan, appearing as a single precursor ion. acs.orgnih.govacs.org This simplifies the initial mass spectrum and allows for the signal amplification of low-abundance peptides by combining the ion currents from all samples. acs.orgnih.gov Upon fragmentation in the tandem mass spectrometry (MS/MS or MS2) stage, the tags cleave, releasing distinct reporter ions in the low mass-to-charge (m/z) region. acs.orgnih.gov The intensity of these reporter ions directly corresponds to the relative abundance of the peptide in each of the multiplexed samples. acs.orgnih.gov

Optimization of the fragmentation process is critical for accurate quantification. For DiLeu-labeled peptides, higher-energy collisional dissociation (HCD) is commonly employed. nih.govnih.gov Studies have shown that the optimal normalized collision energy (NCE) for fragmentation can vary depending on the specific DiLeu tag set and the mass spectrometer used. For instance, an NCE of 27 was determined to be optimal for 8-plex DiLeu-labeled peptides on a Q-Exactive Orbitrap, as it generated a greater number of high-quality MS2 spectra compared to lower or higher energies. nih.govscispace.com At lower energies, peptide fragmentation is rich, leading to confident identification, while excessively high energies can lead to overwhelming reporter ion signals and fewer peptide backbone fragments. nih.gov

The following table summarizes the key components of the DiLeu isobaric tagging principle.

| Component | Function |

| Amine-Reactive Group | Covalently attaches the tag to peptide primary amines (N-terminus and lysine side chains). acs.orgnih.gov |

| Reporter Group | A fragment containing a unique isotopic signature that is released upon MS/MS fragmentation for quantification. acs.orgnih.gov |

| Balance Group | Contains a complementary isotopic composition to the reporter group, ensuring all tags in a set have the same total mass. acs.orgnih.gov |

| Isobaric Nature | Differentially labeled peptides are indistinguishable in the MS1 scan, simplifying spectra. acs.orgnih.gov |

| MS/MS Fragmentation | Releases unique reporter ions whose intensities reflect relative peptide abundance. acs.orgnih.gov |

Enhanced Fragmentation and Reporter Ion Generation in DiLeu-labeled Peptides

A notable advantage of DiLeu tags is their fragmentation behavior. Compared to other commercial isobaric tags like iTRAQ and TMT, DiLeu-labeled peptides have been shown to generate more intense reporter ions. acs.org This intrinsic property allows the plentiful ion population to be divided across more channels without significantly compromising the reliability of quantification, making DiLeu particularly suitable for high-level multiplexing. scispace.comacs.org

Furthermore, DiLeu labeling can lead to enhanced fragmentation of the peptide backbone at reduced collision energies compared to unlabeled peptides. acs.org This contrasts with some other tags that require higher collision energies to achieve adequate reporter and fragment ion signals. acs.org The efficient generation of both abundant reporter ions for quantification and a rich series of b- and y-type fragment ions for confident peptide sequence identification is a key benefit of the DiLeu system. acs.orgnih.gov Studies have demonstrated that DiLeu-tagged peptides produce a wealth of backbone fragment ions, ensuring high confidence in peptide identification alongside accurate quantification. acs.orgnih.gov For example, DiLeu derivatives have been observed to ionize more effectively than dimethylated alanine (B10760859) (DiAla) counterparts, producing higher precursor intensities. researchgate.net While DiLeu produces higher reporter ion intensities, DiAla-labeled peptides can yield more b- and y-type fragment ions. researchgate.net

Application of DiLeu in Multiplexed Protein Quantification

The DiLeu platform has been progressively developed to increase its multiplexing capacity, enabling higher throughput in quantitative proteomics. Initially conceived as a 4-plex set, it was expanded to 8-plex, 12-plex, and even a 21-plex system. acs.orgnih.govnih.govscispace.com

4-plex and 8-plex DiLeu: The original 4-plex system utilized reporter ions at m/z 115, 116, 117, and 118. acs.org An 8-plex version was later developed by incorporating an alanine balance group to accommodate a greater number of isotopic variations, doubling the multiplexing capacity without requiring high-resolution mass spectrometers to resolve the reporter ions. nih.gov

12-plex and 21-plex DiLeu: Higher levels of multiplexing were achieved by exploiting the subtle mass differences that arise from the mass defects between stable isotopes (12C/13C, 14N/15N, and 1H/2H). acs.org This allows for the creation of multiple reporter isotopologues within the same nominal mass channel, separated by mere millidaltons (mDa). acs.org For example, the 12-plex set features reporter ions spaced by approximately 6 mDa, which can be resolved using high-resolution instruments like Orbitraps at a resolving power of 30,000. acs.org This was further extended to a 21-plex set with reporter ions differing by as little as 3 mDa, requiring a resolving power of at least 60,000. scispace.comacs.org

These multiplexing capabilities have been successfully applied to the quantitative analysis of complex biological samples, such as Saccharomyces cerevisiae (yeast) and human cell line lysates. acs.orgnih.govscispace.comacs.org For instance, the 12-plex DiLeu reagent demonstrated accurate quantitation of a yeast lysate digest, and the 21-plex system successfully quantified over 1,700 proteins from a human K562 cell line digest in a single analysis. acs.orgscispace.comacs.org

The table below illustrates the evolution of DiLeu multiplexing capacity.

| DiLeu Version | Basis of Multiplexing | Required Resolution (at 400 m/z) |

| 4-plex | 1 Da spacing of reporter ions | Low resolution sufficient |

| 8-plex | 1 Da spacing with extended balance group | Low resolution sufficient nih.gov |

| 12-plex | Mass defect (~6 mDa spacing) | ≥ 30,000 acs.org |

| 21-plex | Mass defect (~3 mDa spacing) | ≥ 60,000 scispace.comacs.org |

Quantitative Glycoproteomic Analysis using Boost-DiLeu Strategies

The analysis of intact glycopeptides by mass spectrometry is particularly challenging due to their low abundance and poor ionization efficiency. nih.govucl.ac.ukresearchgate.netacs.orgnih.gov To address these limitations, an enhanced isobaric labeling strategy called Boost-DiLeu was developed. nih.govucl.ac.ukresearchgate.netacs.orgnih.gov This approach is a type of "boosting" strategy where a "carrier" or "boosting" channel is included alongside the study channels. nih.govucl.ac.uk This boosting channel is labeled with a large amount of a reference sample (e.g., 30x to 100x the amount of the individual study samples). ucl.ac.uk

The principles behind the Boost-DiLeu strategy are:

Mitigating Sample Loss: The large amount of the boosting sample acts as a carrier, reducing the impact of sample loss during complex sample preparation workflows, which often include enrichment steps like hydrophilic interaction liquid chromatography (HILIC) for glycopeptides. nih.govacs.org

Enhancing MS Signal: The boosted sample increases the total ion current for the precursor glycopeptide in the MS1 scan. This leads to stronger signals and a higher likelihood of being selected for MS/MS fragmentation, thereby improving the identification of low-abundance glycopeptides. nih.gov

By integrating this strategy with a one-tube sample processing workflow and high-pH fractionation, researchers were able to identify 3,514 quantifiable N-glycopeptides from just 30 µg of HeLa cell tryptic digests. nih.govucl.ac.ukresearchgate.netacs.org The Boost-DiLeu strategy has been successfully applied to analyze size-limited clinical samples, such as human cerebrospinal fluid (CSF), to differentiate N-glycosylation profiles between patients with Alzheimer's disease and non-AD donors, identifying 1,172 quantifiable intact glycopeptides. nih.govucl.ac.uk

Quantitative Metabolomics Utilizing this compound Labels

Beyond proteomics, this compound-based labels are also used for the quantitative analysis of the metabolome, particularly for molecules containing primary and secondary amine groups. Small, hydrophilic metabolites often suffer from poor retention in reversed-phase chromatography and low ionization efficiency. nih.govmdpi.com Derivatization with DiLeu-based tags addresses these issues.

A specific application is the use of mass defect-based N,N-dimethyl leucine (B10760876) (mdDiLeu) labels. nih.govnih.govhku.hk In this duplex labeling scheme, two isotopologues are synthesized with a very small mass difference (e.g., 20.5 mDa) that arises from the mass defect due to differences in nuclear binding energy. nih.govhku.hk Unlike isobaric tags, which are quantified at the MS2 level, mdDiLeu-labeled metabolites are quantified at the MS1 level. The two distinct labeled populations are resolved by a high-resolution mass analyzer (e.g., requiring 120,000 resolving power for metabolites on an Orbitrap Fusion Lumos), and their relative abundance is determined from the precursor ion signal intensities. nih.govhku.hk

The benefits of this approach for metabolomics include:

Improved Chromatography: The DiLeu tag increases the hydrophobicity of polar metabolites, improving their retention on reversed-phase columns. nih.govmdpi.comhku.hk

Enhanced Ionization: The tag improves the ionization efficiency of the derivatized metabolites. nih.govhku.hk

Accurate Quantification: MS1-centric quantification avoids the issue of co-fragmentation interference and dynamic range compression often seen with isobaric tags. nih.govhku.hk

This mdDiLeu labeling strategy has been used for the simultaneous analysis of the proteome and the amine metabolome in pancreatic cancer cells, demonstrating its utility in multi-omics studies. nih.govhku.hk Another variant, isotopic N,N-dimethyl leucine (iDiLeu) tags, has been developed for the absolute quantification of amine-containing metabolites. mdpi.com

The following table summarizes the different this compound-based labels and their applications.

| Label Type | Full Name | Principle | Primary Application |

| DiLeu | Isobaric this compound | MS2-based relative quantification | Proteomics, Peptidomics acs.orgnih.gov |

| Boost-DiLeu | Boosting with Isobaric DiLeu | Enhanced MS2-based relative quantification for low-abundance analytes | Glycoproteomics nih.govucl.ac.ukacs.org |

| mdDiLeu | Mass Defect-based this compound | MS1-based relative quantification using high-resolution separation of mass defect isotopologues | Proteomics, Metabolomics nih.govhku.hk |

| iDiLeu | Isotopic this compound | MS1-based absolute quantification | Metabolomics mdpi.com |

Development of this compound Reagents for Amine Metabolome Profiling

Researchers have developed a multiplexed quantification strategy for the concurrent analysis of the amine metabolome and proteome using mass defect-based N,N-dimethyl leucine (mdDiLeu) labeling. This method utilizes custom-synthesized duplex mdDiLeu reagents that introduce a subtle mass difference of 20.5 mDa between two isotopologues, stemming from variations in nuclear binding energy. This mass difference allows for quantification at the MS1 level with high resolution, avoiding issues like precursor interference and dynamic range compression that can affect other labeling techniques.

The synthesis of these reagents involves a modified procedure, starting with the 18O exchange of l-leucine-1-13C,15N in an acidic solution, followed by dimethylation using sodium cyanoborohydride and formaldehyde (B43269). The resulting N,N-dimethyl leucine reagents are then activated to a triazine ester form, which readily reacts with the primary amine groups of metabolites. This derivatization is applicable to a wide range of amine-containing small molecules, enabling comprehensive profiling of the amine metabolome. Isotopic N,N-dimethyl leucine (iDiLeu) reagents have also been developed for the absolute quantification of amine metabolites, providing a cost-effective alternative to commercially available labeling kits.

Chromatographic Separation Enhancements of Labeled Metabolites

A significant challenge in metabolomics is the analysis of polar, hydrophilic metabolites using nano-reversed-phase liquid chromatography (nanoRPLC), which is more commonly employed in proteomics. These polar compounds typically exhibit poor retention and peak shape on nanoRPLC columns. Derivatization with this compound-based reagents, such as mdDiLeu and iDiLeu, addresses this issue by increasing the hydrophobicity of the labeled metabolites.

This increased hydrophobicity leads to improved retention and separation on nanoRPLC columns. For instance, the isomers isoleucine and leucine, which are often difficult to separate, can be completely resolved after mdDiLeu labeling. The enhanced chromatographic performance allows for the reproducible separation of a variety of amine metabolites, including amino acids and neurotransmitters, with improved signal intensities and peak shapes. This enables the use of highly sensitive nanoRPLC-MS platforms for metabolomics studies, which was previously challenging.

Multi-omics Integration through Shared Analytical Platforms (Proteomics and Metabolomics)

The chemical properties of this compound derivatives facilitate the integration of proteomics and metabolomics analyses on a single analytical platform. Traditionally, these two "omics" fields have required different analytical setups due to the distinct chemical natures of proteins and small molecule metabolites. The mdDiLeu labeling technique allows for both proteomic and amine metabolomic analyses to be performed on the same nanoRPLC-Orbitrap MS system.

This integrated approach offers several advantages. By using a single, robust analytical platform, the instrument costs are reduced, and the variations that can arise from using different instruments for multi-omics analysis are eliminated. This leads to more consistent and reliable data, which is crucial for building comprehensive models of biological systems. The ability to simultaneously quantify proteins and amine-containing metabolites from the same sample provides a more holistic view of cellular processes and disease mechanisms.

Chromatographic Methods for Resolution and Absolute Configuration Determination

The determination of the absolute configuration of amino acids is critical in various fields, including natural product chemistry and pharmacology. N,N-dimethyl amino acids present a unique challenge for chiral analysis.

Chiral Derivatization Strategies for N,N-Dimethyl Amino Acids (e.g., PGME method)

A straightforward method for determining the absolute configurations of N,N-dimethyl amino acids has been developed using a chiral derivatization strategy with phenylglycine methyl ester (PGME). This method is particularly useful because traditional chiral derivatizing agents like Marfey's reagent (FDAA) are not applicable to N,N-dimethyl amino acids due to the fully substituted amine group.

The PGME method involves reacting the N,N-dimethyl amino acid with either S- or R-PGME to form diastereomers. These resulting diastereomers can then be separated and analyzed using chromatographic techniques. The reaction conditions for PGME derivatization are mild and straightforward, making this a practical approach for determining the three-dimensional structure of peptides and other natural products containing N,N-dimethyl amino acid residues.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diastereomer Separation

Liquid chromatography-mass spectrometry (LC-MS) is the analytical technique of choice for separating and identifying the diastereomers formed from the PGME derivatization of N,N-dimethyl amino acids. Using a reverse-phase LC-MS system, distinct separation between the diastereomers can be achieved. For example, the L,S- and D,S- diastereomers of PGME-derivatized N,N-dimethyl phenylalanine exhibit unique retention times, allowing for their unambiguous identification.

The elution order of the diastereomers is a key factor in assigning the absolute configuration of the original N,N-dimethyl amino acid. By comparing the retention times of the derivatives of an unknown sample with those of authentic standards, the absolute configuration can be reliably determined. The use of both S- and R-PGME reagents provides further confirmation of the stereochemical assignment.

Chromatographic Performance Evaluation of this compound Derivatives

The derivatization of amine metabolites with this compound-based tags significantly enhances their chromatographic performance, particularly in nanoRPLC-MS systems. The increased hydrophobicity of the labeled metabolites leads to stronger retention on reversed-phase columns, moving them out of the void volume where salts and other unretained species elute. This results in improved peak shapes and reduced ion suppression.

The table below summarizes the enhanced chromatographic performance of metabolites after derivatization with mdDiLeu tags, as observed in a nanoRPLC-MS analysis.

This improvement in chromatographic performance is critical for achieving comprehensive and accurate quantitative analysis of the amine metabolome. The ability to effectively separate and detect a wide range of metabolites with high sensitivity is a key advantage of using this compound derivatization in metabolomics research.

Structural Elucidation of this compound Complexes and Derivatives

The determination of the three-dimensional arrangement of atoms in this compound and its derivatives is crucial for a comprehensive understanding of their chemical behavior. This is achieved through a combination of sophisticated analytical techniques that probe the molecule's connectivity, conformation, and electronic environment.

X-ray Crystallography for Molecular Structure Determination

While a crystal structure for this compound is not currently available in the Cambridge Structural Database, the crystallographic analysis of a similar N,N-dimethylated amino acid derivative, the co-crystal of N,N-dimethylglycine with chloranilic acid , provides an excellent example of the structural insights that can be obtained. researchgate.netnih.gov

The single crystal X-ray diffraction study of this complex revealed that it crystallizes in the triclinic P-1 space group. nih.gov The analysis confirmed the protonation of the N,N-dimethylamino group and the deprotonation of chloranilic acid, forming a salt. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds, including a strong N⁺-H···O⁻ interaction. nih.gov

Interactive Data Table: Crystallographic Data for N,N-dimethylglycine-Chloranilic Acid Co-crystal nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.6199(4) |

| b (Å) | 12.0092(5) |

| c (Å) | 12.8763(6) |

| α (°) | 97.749(4) |

| β (°) | 110.173(4) |

| γ (°) | 111.415(4) |

| Volume (ų) | 1234.5(1) |

| Z | 2 |

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the intermolecular forces that govern the self-assembly of these molecules in the solid state and can provide a basis for the rational design of new materials with specific properties.

Biological Relevance and Research Contexts of N,n Dimethyl L Leucine

Occurrence and Isolation of N,N-Dimethyl Amino Acids in Natural Products

N,N-dimethylated amino acids are a class of modified amino acids that have been identified in a variety of natural products, particularly from microbial and marine sources. These modifications, where two methyl groups are attached to the alpha-amino group of an amino acid, can significantly alter the chemical and biological properties of the parent molecule.

Research into natural products has led to the isolation and characterization of numerous peptides and cyclodepsipeptides containing N,N-dimethyl amino acids. These compounds often exhibit interesting biological activities. For instance, N,N-dimethyl-L-isoleucine has been identified as a component of gallinamide A, a metabolite produced by a marine cyanobacterium. researchgate.net Similarly, N,N-dimethyl-L-valine is found in a number of marine natural products. researchgate.net

Marine sponges have proven to be a rich source of such modified amino acids. For example, various bioactive compounds containing N,N-dimethyltryptamine have been isolated from marine sponges. mdpi.com A marine-derived fungus, Aspergillus noonimiae, has been found to produce indole diterpene amino acid conjugates, including 14-(N,N-dimethyl-L-valyloxy)paspalinine and 14-(N,N-dimethyl-L-leucyloxy)paspalinine. nih.gov

The presence of N,N-dimethyl amino acids is not limited to marine organisms. Microbial sources are also known to produce these modified residues. Theonellapeptolides, a group of tridecapeptide lactones from the marine sponge Theonella swinhoei, contain a high proportion of N-methyl amino acids. nih.gov While not all are dimethylated, this highlights the prevalence of N-alkylation in these natural products.

The following table summarizes some examples of N,N-dimethyl amino acids found in natural products:

| Compound Name | N,N-Dimethyl Amino Acid | Source Organism |

| Gallinamide A | N,N-Dimethyl-L-isoleucine | Marine Cyanobacterium |

| 14-(N,N-dimethyl-L-valyloxy)paspalinine | N,N-Dimethyl-L-valine | Marine-derived fungus (Aspergillus nominus) |

| 14-(N,N-dimethyl-L-leucyloxy)paspalinine | N,N-Dimethyl-L-leucine | Marine-derived fungus (Aspergillus alliaceus) |

| 5,6-dibromo-N,N-dimethyltryptamine | N,N-Dimethyltryptamine | Marine Sponge (Hyrtios sp.) |

The biosynthesis of N,N-dimethyl amino acids generally involves a two-step enzymatic methylation of the primary amine of the parent amino acid. This process is typically catalyzed by N-methyltransferase enzymes, which utilize a methyl donor, most commonly S-adenosyl-L-methionine (SAM). nih.gov

The general mechanism involves the transfer of a methyl group from SAM to the nitrogen atom of the amino acid, forming an N-methylated intermediate. A second methylation event, often catalyzed by the same or a similar N-methyltransferase, then adds a second methyl group to the nitrogen, resulting in the N,N-dimethylated product. nih.gov The biosynthesis of N,N-dimethyltryptamine (DMT) from tryptamine serves as a well-studied example of this double-methylation process, where an indolethylamine-N-methyltransferase (INMT) catalyzes both methylation steps using SAM as the methyl donor. nih.gov While the specific enzymes responsible for the biosynthesis of this compound have not been extensively characterized, it is presumed to follow a similar pathway involving one or more N-methyltransferases.

Impact of Leucine (B10760876) Methylation on Biochemical Pathways and Enzymes

The methylation of amino acids, including the N,N-dimethylation of leucine, can have profound effects on their biochemical roles. While research specifically on this compound is somewhat limited, the influence of its parent amino acid, L-leucine, on key cellular pathways is well-established.

L-leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. nih.govefdeportes.comnih.gov Leucine's activation of mTORC1, a key complex in the mTOR pathway, leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting the translation of specific mRNAs and enhancing protein synthesis. nih.govnih.govresearchgate.net This anabolic effect of leucine is crucial for muscle growth and maintenance. efdeportes.comresearchgate.net

The direct impact of N,N-dimethylation of L-leucine on mTOR signaling has not been extensively studied. However, the modification of the alpha-amino group, which is a key structural feature of the molecule, could potentially alter its ability to be sensed by the cellular machinery that detects amino acid availability and activates mTOR. Further research is needed to elucidate whether this compound can mimic, enhance, or inhibit the effects of L-leucine on this critical signaling pathway.

The specificity of enzymes is a fundamental principle of biochemistry, and the modification of a substrate, such as the N,N-dimethylation of leucine, can significantly impact its recognition and processing by enzymes. worthington-biochem.com Enzymes often exhibit group specificity, meaning they will act on molecules that possess specific functional groups, such as methyl groups. worthington-biochem.com

Dioxygenases are a class of enzymes that can catalyze the hydroxylation of amino acids. For example, α-ketoisocaproate (KIC) dioxygenase can act on a metabolite of leucine. nih.gov While there is limited specific information on dioxygenases that utilize this compound as a substrate, the presence of the N,N-dimethyl group would likely alter the electronic and steric properties of the molecule, influencing how it fits into the active site of an enzyme. Proteolytic enzymes, for instance, have been shown to act on N,N-dimethylated proteins, although the rate and specificity of cleavage can be altered compared to their unmodified counterparts. researchgate.netnih.gov This suggests that enzymes can indeed recognize and process N-functionalized amino acids, but the efficiency and outcome of the reaction may differ.

Microorganisms possess diverse metabolic pathways for the breakdown of amino acids. The catabolism of L-leucine in various bacteria has been studied, particularly in the context of food fermentation where it contributes to flavor development. researchgate.net In many bacteria, the catabolism of leucine is initiated by a transamination reaction to form α-ketoisocaproic acid. researchgate.net This intermediate can then be further metabolized through various pathways to produce compounds like isovaleric acid and other flavor molecules. Some bacteria can also utilize leucine as a source of carbon and nitrogen. acs.org

The microbial degradation of modified amino acids has also been observed. For instance, the bacterial strain B-9, known for degrading microcystin, is also capable of degrading L-leucine-2-naphthylamide, indicating its enzymatic machinery can act on N-substituted leucine derivatives. nih.gov While specific microbial catabolic pathways for this compound have not been detailed, it is plausible that microorganisms exist that can utilize this compound, potentially through initial demethylation steps or by enzymes that can accommodate the N,N-dimethyl group. The study of N,N-dimethylglycine catabolism in Chromohalobacter salexigens reveals that bacteria can possess specific enzymatic pathways for the degradation of N,N-dimethylated amino acids.

This compound as a Probe in Cellular and Molecular Biology Research

This compound, a derivative of the essential amino acid L-leucine, has emerged as a valuable tool in cellular and molecular biology research. Its unique chemical properties allow it to serve as a probe in various applications, from tracking protein dynamics to investigating metabolic pathways.

Investigation of Protein Dynamics and Cellular Responses using DiLeu Tagging

A significant application of this compound is in the quantitative analysis of proteins through a technique known as DiLeu tagging. acs.orgnih.govresearchgate.net This isobaric tagging strategy allows for the simultaneous comparison of protein abundance across multiple samples. The tags are chemically identical in mass but are designed to produce unique reporter ions upon fragmentation in a mass spectrometer, enabling precise quantification.

Researchers have utilized DiLeu tagging to investigate complex biological processes. For instance, a 4-plex N,N-dimethyl leucine (DiLeu) isobaric labeling strategy was employed to study protein dynamics in the cerebrospinal fluid of children with B-cell acute lymphoblastic leukemia undergoing chemotherapy. nih.govacs.org This study identified significant alterations in 63 proteins across different time points, highlighting biological processes such as platelet degranulation, complement activation, and cell adhesion. nih.govacs.org

The versatility of DiLeu tagging has been further expanded with the development of 8-plex and 12-plex reagents, allowing for higher throughput in quantitative proteomics. nih.govacs.org These advanced tagging strategies have been used to study protein conformational changes in Alzheimer's disease and to analyze the glycoproteome in limited clinical samples. nih.govnih.gov

Key Research Findings with DiLeu Tagging:

| Research Area | Key Findings | Reference |

| B-cell Acute Lymphoblastic Leukemia | Identified 63 significantly altered proteins in cerebrospinal fluid during chemotherapy, related to neurodegenerative processes. nih.govacs.org | nih.govacs.org |

| Alzheimer's Disease | Enabled high-throughput structural protein quantitation in serum samples, providing insights into protein conformation changes. nih.gov | nih.gov |

| Glycoproteomics | Developed a "Boost-DiLeu" strategy for in-depth analysis of N-glycosylation profiles in human cerebrospinal fluid, identifying dysregulated pathways in Alzheimer's disease. nih.gov | nih.gov |

| TGF-β/Smad3 Signaling Pathway | DiLeu tags were used to study proteome-wide changes in mouse vascular smooth muscle cells, revealing insights into cellular dedifferentiation. researchgate.net | researchgate.net |

Tracing Leucine Uptake and Metabolism in Microbial Systems

The incorporation of leucine is a critical aspect of microbial metabolism, and this compound can be used as a tracer to study these processes. While direct studies using this compound as a tracer for leucine uptake in microbes are not extensively detailed in the provided context, the principles of using labeled amino acids are well-established. For instance, studies have examined leucine uptake and its incorporation into protein as a measure of protein synthesis by bacteria in aquatic systems. researchgate.net Such studies have shown that a high proportion of the bacterial population takes up leucine, with the majority of it being incorporated into proteins. researchgate.net

The biosynthesis of branched-chain amino acids, including leucine, is a complex process in bacteria, involving multiple enzymes. mdpi.com Understanding how microbes sense and utilize external amino acids is crucial, and they have evolved specific mechanisms for this, such as the Ssy1-Ptr3-Ssy5 (SPS) and target of rapamycin (TOR) pathways. mdpi.com The use of labeled amino acid derivatives like this compound could provide more detailed insights into these regulatory networks.

Studies on Mitochondrial Energy Metabolism and Associated Metabolites

Leucine plays a significant role in mitochondrial energy metabolism. nih.govmdpi.com It can be catabolized to produce acetyl-CoA and acetoacetate, which are ketogenic bodies that can be used as an alternative energy source. youtube.com This makes leucine a strictly ketogenic amino acid. youtube.com

Research has shown that leucine can influence mitochondrial biogenesis and function. For example, leucine supplementation has been found to increase mitochondrial content and fatty acid oxidation in C2C12 myotubes through the activation of SIRT1 and AMPK signaling pathways. nih.gov In the context of heart failure, leucine has been shown to improve cardiac mitochondrial respiration. mdpi.com

Furthermore, in a mouse model of Leigh Syndrome, a mitochondrial disease, alterations in the levels of branched-chain amino acids, including leucine, were observed in brain mitochondria. nih.gov This suggests that monitoring leucine metabolism can provide insights into mitochondrial dysfunction. N-Acetyl-l-Leucine (NALL), a modified derivative of leucine, has even been investigated as a therapeutic for Niemann-Pick disease type C, a condition linked to mitochondrial dysfunction, by rescuing inter-organelle communication. biorxiv.org

Impact of Leucine on Mitochondrial Parameters:

| Parameter | Effect of Leucine | Cellular/Animal Model |

| Mitochondrial Content | Increased | C2C12 Myotubes nih.gov |

| Fatty Acid Oxidation | Increased | C2C12 Myotubes nih.gov |

| SIRT1 Activity | Increased | C2C12 Myotubes nih.gov |

| AMPK Phosphorylation | Increased | C2C12 Myotubes nih.gov |

| Mitochondrial Respiration | Improved | Rat Model of Heart Failure mdpi.com |

Microbial Engineering for Production of N-Functionalized Amino Acids

The production of N-functionalized amino acids, including N-alkylated derivatives like this compound, is an area of growing interest in biotechnology. nih.govwur.nl These compounds serve as important building blocks for the synthesis of bioactive molecules in the pharmaceutical and fine-chemical industries. nih.govwur.nl

Microbial engineering offers a sustainable approach to produce these valuable compounds through fermentation and enzymatic catalysis. nih.govwur.nl This involves metabolically engineering bacteria and yeasts to enhance the production of precursor metabolites and introducing heterologous enzymes that can perform the desired N-functionalization. nih.govwur.nl

Enzymes that can be utilized for this purpose include:

Imine or ketimine reductases

Opine or amino acid dehydrogenases

N-hydroxylases

N-acyltransferases

Polyamine synthetases

By combining metabolic engineering with the use of these specialized enzymes, it is possible to develop efficient and sustainable microbial cell factories for the production of a wide range of N-functionalized amino acids.

Computational and Theoretical Investigations of N,n Dimethyl L Leucine

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations generate trajectories that can reveal the conformational preferences and dynamic behavior of a molecule in different environments. researchgate.net For amino acids, MD simulations can map the accessible conformations by analyzing the phi (Φ) and psi (ψ) backbone torsion angles, often visualized in a Ramachandran plot. researchgate.net

While extensive MD simulation data exists for the twenty proteinogenic amino acids, specific studies focusing solely on the conformational analysis of N,N-Dimethyl-L-leucine are not prominently available in the reviewed literature. However, the principles of these simulations can be applied to understand the likely effects of N,N-dimethylation on the conformational landscape of L-leucine.

The addition of two methyl groups to the nitrogen atom introduces significant changes:

Steric Hindrance: The methyl groups are bulkier than the hydrogens they replace, which would restrict the rotational freedom around the N-Cα bond (Φ angle). This would likely lead to a more constrained set of preferred conformations compared to unmodified leucine (B10760876).

Loss of Hydrogen Bonding: The tertiary amine in this compound cannot act as a hydrogen bond donor, unlike the primary amine in L-leucine. This alteration fundamentally changes its potential interactions with solvent molecules (like water) and its ability to participate in the hydrogen-bonding networks that stabilize peptide and protein secondary structures.

MD simulations would be invaluable for quantifying these effects, determining the preferred rotamer states of the side chain, and understanding how the molecule interacts with and orients itself in aqueous solutions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) are employed to calculate properties such as effective charges on atoms, dipole moments, and the energies of molecular orbitals. researchgate.net These calculations are essential for predicting a molecule's reactivity and physical properties. nih.gov

Specific quantum chemical studies on this compound are not extensively detailed in the surveyed literature, but the impact of N,N-dimethylation on the electronic properties of the L-leucine scaffold can be predicted. The two electron-donating methyl groups on the nitrogen atom would increase the electron density at the amine group. This has several consequences:

Increased Basicity: The tertiary amine in this compound is more basic than the primary amine of L-leucine.

Reactivity: The increased electron density on the nitrogen makes it a stronger nucleophile. Conversely, this electronic effect can influence the acidity of the carboxylic acid proton.

Frontier Molecular Orbitals: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net Metal chelation, for instance, has been shown to reduce the HOMO-LUMO gap in leucine, making the resulting complex more reactive than the parent ligand. researchgate.net Similar calculations for this compound would provide a quantitative measure of its electronic stability and reactivity.

The table below illustrates typical parameters that would be determined from such quantum chemical calculations, based on studies of similar small molecules. researchgate.net

| Property | Description | Predicted Effect of N,N-Dimethylation on Leucine |

| Mulliken Effective Charges | The partial charge distributed on each atom in the molecule. | Increased negative charge on the nitrogen atom; redistribution of charge elsewhere. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Alteration of the magnitude and direction of the molecular dipole moment. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Likely decrease in the energy gap, suggesting increased reactivity. |

| Gibbs Free Energy (G) | The thermodynamic potential that can be used to calculate the maximum reversible work of a system. | Calculable for conformational isomers to determine their relative stabilities. |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. | Calculable for different states and conformations. |

This table is illustrative of the types of data generated by quantum chemical calculations.

Prediction of Spectroscopic Properties and Fragmentation Pathways

Computational methods are crucial for predicting and interpreting spectroscopic data, especially from mass spectrometry (MS). This compound has been developed as a key component of isobaric mass tags for quantitative proteomics, known as DiLeu tags. nih.govnih.gov In this context, its fragmentation behavior in a mass spectrometer is of paramount importance.

Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), peptides labeled with DiLeu tags fragment in a predictable manner. nih.gov The most significant fragmentation event is the generation of a highly intense and stable a₁ immonium ion. nih.gov This a₁ ion serves as a "reporter ion" whose abundance is used to quantify the original peptide and, by extension, the protein it came from. nih.gov

The formation of the a₁ ion from this compound is mechanistically similar to the formation of reporter ions from other commercial tags like iTRAQ. nih.gov The key difference is that the DiLeu reporter is an amino immonium ion, whereas the iTRAQ reporter is a cyclic immonium ion. nih.gov Computational studies, combined with experimental data, have confirmed the structures and pathways of these fragments. rsc.orgresearchgate.net The use of different isotopes in the synthesis of DiLeu tags allows for the creation of a set of isobaric (same nominal mass) reagents that produce unique reporter ions upon fragmentation, enabling multiplexed quantitative analysis. nih.govnih.gov

The primary fragmentation pathways and characteristic ions for DiLeu-labeled peptides are summarized below.

| Ion Type | Description | Typical m/z Values for 4-plex DiLeu nih.gov |

| Reporter Ion (a₁) | The intense amino immonium ion generated from the this compound tag. Used for quantification. | 115.1, 116.1, 117.1, 118.1 |

| Backbone Ions (b, y) | Fragment ions resulting from the cleavage of the peptide backbone. These ions provide sequence information for peptide identification. The presence of the DiLeu tag has been shown to enhance backbone fragmentation. nih.gov | Variable (depend on peptide sequence) |

Modeling of Enzyme-Substrate Interactions for N-Substituted Leucine

Computational modeling is an indispensable tool for studying how a substrate or inhibitor binds to the active site of an enzyme. nih.govresearchgate.net Techniques such as molecular docking and MD simulations are used to predict binding poses, estimate binding affinities, and characterize the dynamic interactions between the ligand and the protein. nih.gov

While specific modeling studies of this compound interacting with an enzyme are not readily found, the principles of enzyme-substrate modeling can be applied to understand how this N-substituted amino acid would behave. The substitution of hydrogens with methyl groups at the amino terminus would drastically alter its interaction profile compared to L-leucine.

Key considerations for modeling this compound as an enzyme substrate or inhibitor include:

Steric Complementarity: The bulky dimethylamino group would require a larger binding pocket in the enzyme's active site. Docking simulations could predict whether the molecule can be accommodated or if steric clashes would prevent binding.

Electrostatic and Hydrogen Bonding Interactions: L-leucine's primary amine can act as a hydrogen bond donor, an interaction often crucial for anchoring a substrate in the active site. This compound lacks this capability. Computational models would need to accurately account for the loss of these potential hydrogen bonds and the introduction of a tertiary amine, which alters the local electrostatic surface potential.

Conformational Selection vs. Induced Fit: Enzymes can bind substrates through either a "conformational selection" model, where the substrate fits into a pre-existing enzyme conformation, or an "induced-fit" model, where the enzyme changes conformation upon binding. nih.gov MD simulations can help elucidate which mechanism is more likely by exploring the conformational dynamics of the enzyme in both its free (apo) and bound (holo) states. nih.gov

These computational approaches are vital for the rational design of enzymes with new specificities or for the development of targeted enzyme inhibitors. nih.govillinois.edu

Emerging Research Frontiers and Methodological Advancements for N,n Dimethyl L Leucine

Development of Higher-Plex and Advanced Isotopic Tagging Reagents

The development of N,N-Dimethyl-L-leucine (DiLeu) as a chemical tool for quantitative proteomics has evolved significantly from its initial conception. The rationale for its use stems from the observation that N-terminally dimethylated peptides with leucine (B10760876) yield intense and stable immonium ions (a₁ ions) upon tandem mass spectrometry (MS²) fragmentation. nih.gov This property was harnessed to create isobaric tagging reagents, providing a cost-effective alternative to commercially available tags like iTRAQ and TMT. nih.govnih.gov

Subsequent research focused on increasing the multiplexing capability. A significant advancement was the development of a 12-plex set of DiLeu reagents. mdpi.comacs.org This was achieved by leveraging the subtle mass differences, or mass defects, between stable isotopes (¹H/²H, ¹²C/¹³C, ¹⁴N/¹⁵N, and ¹⁶O/¹⁸O). mdpi.comacs.org These minute mass variations allow for the creation of multiple unique reporter ions within the same nominal mass window, which can be resolved by high-resolution mass spectrometers. acs.org This expansion allows for the simultaneous comparison of up to 12 different samples in a single experiment, greatly enhancing throughput. nih.gov

Beyond isobaric tags for relative quantification, research has also produced mass difference this compound reagents, known as isotopic N,N-dimethyl leucine (iDiLeu). nih.govmdpi.com These tags are designed for absolute quantification. A set of five iDiLeu reagents was developed to allow for the construction of a four-point standard curve, along with the analyte, in a single LC-MS run, increasing throughput compared to other absolute quantification methods. nih.gov Another advanced design is the mass defect-based DiLeu (mdDiLeu) label, a duplex set with a mass difference of only 20.5 mDa, enabling MS¹-centric quantification for both proteomics and amine metabolomics. nih.gov

Integration with Advanced Mass Spectrometry Platforms and Data Analysis Workflows

The successful implementation of higher-plex this compound tagging strategies is intrinsically linked to advancements in mass spectrometry instrumentation. acs.org High-resolution platforms, such as Orbitrap (e.g., Orbitrap Elite, Orbitrap Fusion Lumos) and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, are essential for resolving the closely spaced reporter ions of the 12-plex DiLeu reagents. acs.orgnih.govnih.gov A resolving power of at least 30,000 (at m/z 400) is required to achieve baseline separation of the reporter ions, which differ in mass by as little as ~6 mDa. acs.orgnih.gov For mass defect-based mdDiLeu labeling, optimal MS resolving powers were determined to be even higher: 240,000 for labeled peptides and 120,000 for labeled metabolites on an Orbitrap Fusion Lumos instrument to separate the light and heavy labeled peak pairs at the MS¹ level. nih.gov

Data analysis workflows must be specifically adapted to accommodate these custom reagents. For instance, when using software like MaxQuant for proteomics data analysis, the DiLeu tags must be defined as static modifications on the N-terminus and lysine (B10760008) residues. nih.gov The specific mass additions for the light (+145.1200 Da) and heavy (+145.1405 Da) mdDiLeu tags, for example, need to be precisely entered into the software's search parameters. nih.gov

Furthermore, hybrid fragmentation techniques and advanced acquisition methods are being integrated to maximize the utility of these tags. The combined precursor isotopic labeling and isobaric tagging (cPILOT) approach, which achieves 24-plex quantification, utilizes a synchronous precursor selection (SPS)-MS³ method on the Orbitrap Fusion Lumos. nih.gov This method helps to minimize the quantification ratio distortion that can arise from co-isolated interfering ions. Data-independent acquisition (DIA) is another emerging workflow being combined with dimethyl-based labeling to enhance proteome depth and quantitative precision. biorxiv.org Dedicated software tools are required to process the complex data generated, deconvoluting the multiplexed signals to provide accurate quantification for each sample. protocols.ioyoutube.com

Expansion of this compound Applications in New Biological Systems and Pathways

Initially developed and tested for quantitative proteomics and peptidomics in complex extracts from the crustacean Callinectes sapidus, applications of this compound-based tags have expanded into diverse areas of biological research. nih.govnih.gov The versatility and cost-effectiveness of these reagents have facilitated their adoption for studying various biological systems and pathways.

One major area of expansion is in the field of metabolomics. The mdDiLeu labeling strategy was successfully applied for the simultaneous analysis of the proteome and the amine-containing metabolome of pancreatic cancer cells. nih.gov This dual analysis on a single platform reduces instrumental variation and cost. nih.gov Similarly, iDiLeu tags have been used for the absolute quantification of hydrophilic small-molecule metabolites in the hemolymph of the crustacean Cancer borealis to study the metabolic effects of copper toxicity. mdpi.com This study demonstrated that derivatization with iDiLeu tags increases the hydrophobicity of polar metabolites, improving their chromatographic performance. mdpi.com

The tags are also being applied in clinical biomarker research. An iDiLeu-based workflow was developed for the absolute quantification of clusterin and apolipoprotein E, potential protein biomarkers for Alzheimer's disease, in human blood samples. ucl.ac.uk More recently, an enhanced strategy termed "Boost-DiLeu" was developed for in-depth quantitative glycoproteomic analysis. nih.gov This method was applied to human cerebrospinal fluid (CSF) to compare N-glycosylation profiles between Alzheimer's disease patients and non-AD donors, revealing dysregulated pathways related to platelet degranulation and the extracellular matrix. nih.gov The parent amino acid, leucine, is a known activator of the mTOR signaling pathway, which is critical for cell growth and protein synthesis. nih.govresearchgate.net The use of this compound tags enables precise quantification of changes in protein and metabolite abundance, providing insights into the regulation of mTOR and other metabolic pathways in various disease states, such as acute myeloid leukemia (AML). mdpi.com

Rational Design of this compound Derivatives with Tailored Specificity and Functionality

The design of this compound-based reagents is a prime example of rational chemical design tailored for specific mass spectrometry applications. The foundational principle is the inherent stability and high intensity of the a₁ immonium ion generated from dimethylated leucine upon MS/MS fragmentation. nih.gov This core structure serves as the "reporter group" for quantification.

The general architecture of these tags mimics that of other successful isobaric reagents, consisting of three key functional parts:

Amine-Reactive Group: This moiety covalently attaches the tag to peptides. A 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) activated triazine ester was chosen for its high efficiency in reacting with the polar this compound, enabling rapid activation and labeling. nih.govnih.gov

Reporter Group: This is the this compound core, which is isotopically encoded. Upon fragmentation, it generates the low-mass reporter ions used for quantification. nih.gov

The evolution to higher-plex reagents was a deliberate design strategy. To create the 12-plex DiLeu set, designers moved beyond simple 1 Da mass differences and exploited the non-integer mass defects of various stable isotopes. mdpi.comacs.org By strategically combining isotopes like ¹³C, ¹⁵N, ²H, and ¹⁸O in both the reporter and balance groups, they could generate multiple unique reporter ion masses within the same nominal m/z value, distinguishable only by high-resolution mass analyzers. acs.org

Functionality has also been tailored by moving away from the isobaric design. The iDiLeu reagents were designed as mass difference tags by incorporating different numbers of deuterium (B1214612) atoms or other heavy isotopes, giving each tag a distinct total mass. nih.govmdpi.com This design is specifically for absolute quantification, allowing a series of standards with known concentrations to be labeled with different tags and analyzed alongside the unknown sample to create an in-run calibration curve. nih.gov Similarly, the mdDiLeu tags were rationally designed with a very small mass difference (20.5 mDa) to enable quantification at the MS¹ level, which avoids potential inaccuracies associated with MS²-level quantification, such as precursor co-isolation and interference. nih.gov

Automation and High-Throughput Methodologies in this compound Derivatization

While the synthesis and application of this compound tags enable high-throughput analysis at the mass spectrometry stage, the preceding derivatization (labeling) process has traditionally been a manual, multi-step procedure. ucl.ac.uk However, significant strides are being made toward streamlining and automating this workflow to match the throughput of modern analytical platforms.

A key development is the creation of integrated, one-tube sample processing workflows. The "Boost-DiLeu" strategy for glycoproteomics, for example, incorporates a one-tube workflow where cell lysis, protein reduction, alkylation, digestion, and DiLeu labeling are all performed sequentially in the same vessel. nih.gov This approach minimizes sample handling, reduces the potential for sample loss, and eliminates the need for desalting steps prior to enrichment, making the process faster and more suitable for limited sample amounts. nih.gov

The principles of automated pre-column derivatization, which are well-established for other amino acid analyses using reagents like o-phthalaldehyde (B127526) (OPA) and Fluorenylmethyloxycarbonyl chloride (FMOC), offer a roadmap for the automation of DiLeu labeling. axionlabs.comnih.gov Modern HPLC and UHPLC autosamplers can be programmed to perform complex liquid handling steps, such as aspirating reagents and samples, mixing, and timed incubations, before injection. axionlabs.comshimadzu.com Such a system could be adapted for DiLeu labeling by programming the autosampler to add the dissolved DiLeu tags to the peptide digest, incubate for the required 1-2 hours, add a quenching reagent like hydroxylamine, and then directly inject the pooled sample for LC-MS analysis. acs.orgucl.ac.uk This would drastically improve reproducibility and reduce manual labor. axionlabs.com

Furthermore, emerging high-throughput reaction screening platforms, such as those using Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), demonstrate the potential for ultra-fast derivatization and analysis, achieving throughputs of more than one reaction per second. researchgate.net While not yet applied to DiLeu labeling, these technologies highlight the future direction of fully automated, high-throughput chemical derivatization workflows integrated directly with mass spectrometry.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for N,N-Dimethyl-l-leucine (DiLeu) in proteomics applications?

- Methodological Answer : DiLeu synthesis involves a two-step process starting with commercially available precursors. The triazine ester reactive group is synthesized via condensation reactions under anhydrous conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to ensure purity (>98%). Researchers should optimize reaction stoichiometry and monitor pH to minimize side products. Post-synthesis, stability testing under varying temperatures (-20°C to 25°C) is critical for reagent longevity .

Q. How should experimental controls be designed when using DiLeu as an isobaric tag in peptide labeling?

- Methodological Answer : Experimental design must include (1) technical replicates to assess labeling efficiency, (2) negative controls (unlabeled peptides) to confirm specificity, and (3) internal standards (e.g., heavy isotope-labeled peptides) for normalization. Variables such as pH, reaction time (typically 1–2 hours at 25°C), and molar ratios (reagent:peptide = 10:1) must be standardized. Cross-contamination risks are mitigated by using separate LC-MS/MS runs for labeled and unlabeled samples. Data should be validated against known protein standards (e.g., bovine serum albumin digest) .

Q. What protocols ensure consistent purity and stability of DiLeu reagents during storage?

- Methodological Answer : DiLeu reagents should be stored in anhydrous conditions at -20°C in sealed, nitrogen-purged vials to prevent hydrolysis. Purity is verified pre-use via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 214 nm. Stability is monitored over 6–12 months using accelerated degradation studies (e.g., 40°C/75% relative humidity). Contaminants like residual solvents (e.g., dimethylformamide) are quantified via gas chromatography .

Advanced Research Questions

Q. How does DiLeu improve quantitative accuracy in neuropeptidomics compared to iTRAQ/TMT?

- Methodological Answer : DiLeu generates intense reporter ions (m/z 115.1–118.1) upon MS/MS fragmentation, enabling high-confidence quantitation with <15% error in complex matrices (e.g., crustacean neuroendocrine tissue). Unlike iTRAQ, DiLeu’s simplified synthesis reduces batch variability, and its triazine ester group enhances labeling efficiency (>95%) for lysine and N-terminal amines. Researchers should use collision-induced dissociation (CID) at 35–40 eV to optimize reporter ion yield. Comparative studies show DiLeu achieves 43% protein sequence coverage, matching iTRAQ performance .

Q. What role does DiLeu play in enantiomeric separation of d/l-amino acids via mass spectrometry?